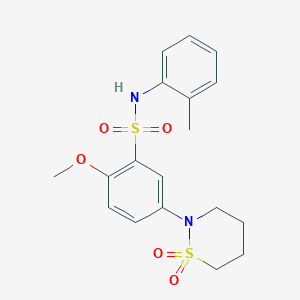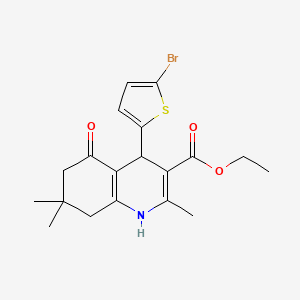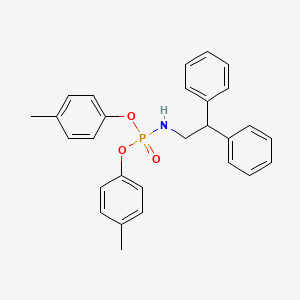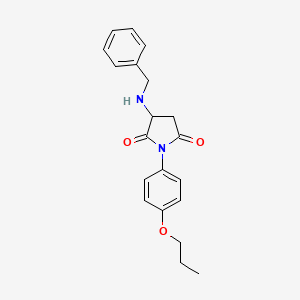![molecular formula C20H20ClNO2 B4993325 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline](/img/structure/B4993325.png)
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline, also known as CEP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CEP belongs to the class of quinoline derivatives and has been studied for its ability to inhibit certain enzymes and receptors in the body.
作用機序
The mechanism of action of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline is not fully understood, but it is believed to involve the inhibition of PARP and CXCR4. PARP inhibition leads to the accumulation of DNA damage and cell death, which can be beneficial in cancer treatment. CXCR4 inhibition leads to the prevention of cancer cell migration and invasion, as well as the prevention of HIV infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits PARP activity and induces apoptosis in cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of arthritis.
実験室実験の利点と制限
One advantage of using 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline in lab experiments is its specificity for PARP and CXCR4. This allows for the selective inhibition of these targets without affecting other cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline. One area of interest is the development of more potent and selective inhibitors of PARP and CXCR4. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other areas of research, such as neurodegenerative diseases and cardiovascular disease, could be explored.
合成法
The synthesis of 8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline involves the reaction of 4-chloro-3-ethylphenol with epichlorohydrin to form 3-(4-chloro-3-ethylphenoxy)propyl chloride. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base to form this compound. The yield of this compound is typically around 50-60% and the purity can be improved through recrystallization.
科学的研究の応用
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline has been studied for its potential pharmacological properties in various areas of research. One area of interest is its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition has been shown to have therapeutic potential in cancer treatment. This compound has also been studied for its ability to inhibit the receptor CXCR4, which is involved in the progression of certain types of cancer and HIV infection.
特性
IUPAC Name |
8-[3-(4-chloro-3-ethylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-2-15-14-17(9-10-18(15)21)23-12-5-13-24-19-8-3-6-16-7-4-11-22-20(16)19/h3-4,6-11,14H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNXBOWEVXBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4993263.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)
![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)
![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4993299.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4993300.png)

![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4993315.png)

